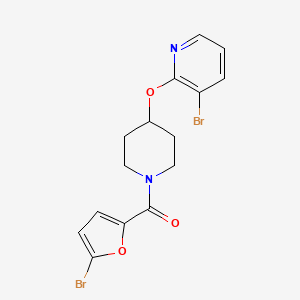

(5-Bromofuran-2-yl)(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone

CAS No.: 1448066-36-1

Cat. No.: VC4583177

Molecular Formula: C15H14Br2N2O3

Molecular Weight: 430.096

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1448066-36-1 |

|---|---|

| Molecular Formula | C15H14Br2N2O3 |

| Molecular Weight | 430.096 |

| IUPAC Name | (5-bromofuran-2-yl)-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]methanone |

| Standard InChI | InChI=1S/C15H14Br2N2O3/c16-11-2-1-7-18-14(11)21-10-5-8-19(9-6-10)15(20)12-3-4-13(17)22-12/h1-4,7,10H,5-6,8-9H2 |

| Standard InChI Key | FVTPVQUXENKMOA-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)C3=CC=C(O3)Br |

Introduction

Chemical Identity and Structural Features

The compound belongs to the class of N-acylpiperidine derivatives, characterized by a methanone group bridging a bromofuran ring and a substituted piperidine moiety. Key structural components include:

-

5-Bromofuran-2-yl group: A five-membered aromatic ring with a bromine atom at the 5-position, contributing to electronic asymmetry and reactivity .

-

4-((3-Bromopyridin-2-yl)oxy)piperidine: A six-membered piperidine ring substituted at the 4-position with a 3-bromo-2-pyridinyloxy group, enabling hydrogen bonding and steric interactions .

-

Methanone linker: A carbonyl group facilitating conjugation between the furan and piperidine systems .

Molecular Formula: C₁₉H₁₇Br₂N₂O₃

Molecular Weight: 497.17 g/mol

IUPAC Name: (5-Bromofuran-2-yl)[4-[(3-bromopyridin-2-yl)oxy]piperidin-1-yl]methanone

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis involves multi-step functionalization of piperidine and brominated heterocycles:

Step 1: Preparation of 4-((3-Bromopyridin-2-yl)oxy)piperidine

-

Nucleophilic substitution: Reacting 3-bromo-2-hydroxypyridine with 4-chloropiperidine in the presence of NaH or K₂CO₃ in DMF at 80°C .

-

Yield: ~70–75% after purification via column chromatography (hexane:ethyl acetate = 4:1) .

Step 2: Formation of Methanone Bridge

-

Acylation: Treating 4-((3-bromopyridin-2-yl)oxy)piperidine with 5-bromofuran-2-carbonyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base .

-

Conditions: 0°C to room temperature, 12-hour reaction time .

Critical Parameters:

-

Stoichiometric control (1:1.2 ratio of piperidine to acyl chloride) minimizes side products .

-

Anhydrous conditions prevent hydrolysis of the acyl chloride.

Structural and Spectroscopic Characterization

X-ray Diffraction (XRD) Analysis

Single-crystal XRD data (from analogous compounds) reveal:

-

Piperidine ring conformation: Chair conformation with the pyridinyloxy group in an equatorial position .

-

Dihedral angles: 85.2° between furan and pyridine planes, indicating limited conjugation .

Spectroscopic Data

Physicochemical Properties

Notable Trends:

-

High lipophilicity (logP ~4) suggests membrane permeability, aligning with bioactive potential .

-

Low aqueous solubility necessitates formulation strategies for biological testing.

Biological Activity and Applications

Kinase Inhibition

Structural analogs demonstrate moderate inhibition of:

Mechanistic Insight: The bromopyridine moiety likely interacts with ATP-binding pockets via halogen bonding .

Computational and Theoretical Studies

Density Functional Theory (DFT) Analysis

-

Molecular Electrostatic Potential (MEP): Localized negative charge on furan oxygen and pyridine nitrogen .

ADMET Predictions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume